4-(1-Amino-2-hydroxyethyl)phenol

Physicochemical properties Membrane permeability Drug-likeness

Target the β2-adrenergic/TAAR1 axis with the distinct regioisomer to octopamine. 4-(1-Amino-2-hydroxyethyl)phenol positions the amine at C1 and hydroxyl at C2, dramatically altering hydrogen-bonding and LogP (0.38 vs. -1.10 for octopamine) for superior cell permeability in functional cAMP assays. Both racemate and enantiomers (R/S) are available, enabling definitive stereoselective SAR. Its para-phenol core also serves as a high-performance oxidative hair dye intermediate with enhanced wash fastness and light stability. Procure a versatile scaffold with established analytical specifications and flexible commercial packaging.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 497165-98-7
Cat. No. B1603517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-2-hydroxyethyl)phenol
CAS497165-98-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)N)O
InChIInChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2
InChIKeyWKMNUYYJVXICFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Amino-2-hydroxyethyl)phenol (CAS 497165-98-7): Technical Specifications and Research Applications for Procurement Decisions


4-(1-Amino-2-hydroxyethyl)phenol (CAS 497165-98-7) is a phenylethanolamine derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It contains a phenol ring substituted at the para position with a 1-amino-2-hydroxyethyl side chain. The compound exists as a racemic mixture and possesses a chiral center at the 1-position of the ethyl chain, giving rise to two enantiomers, (R)- and (S)-4-(1-amino-2-hydroxyethyl)phenol, which are available under separate CAS numbers [1]. Its core structure is related to the biogenic amine octopamine (4-(2-amino-1-hydroxyethyl)phenol) and the neurotransmitter norepinephrine. The compound is primarily used as a research chemical, as a building block in organic synthesis, and has been explored in the context of β2-adrenergic receptor agonist activity [2].

Why 4-(1-Amino-2-hydroxyethyl)phenol Cannot Be Directly Replaced by Octopamine or Other Structural Analogs in Research


The substitution pattern on the ethyl chain is a critical determinant of biological activity and physicochemical properties. 4-(1-Amino-2-hydroxyethyl)phenol (amino group on C1, hydroxy group on C2) is a structural isomer of octopamine (4-(2-amino-1-hydroxyethyl)phenol; amino group on C2, hydroxy group on C1) [1]. This positional isomerism alters hydrogen-bonding capacity, molecular shape, and potentially receptor binding profiles. The compound also differs from related β-adrenergic agonists such as synephrine (N-methylated) and norepinephrine (contains an additional ring hydroxyl) [2]. Direct substitution without experimental validation is not scientifically justified, as even minor structural changes can lead to significant differences in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation of 4-(1-Amino-2-hydroxyethyl)phenol: Head-to-Head and Cross-Study Comparators


Physicochemical Property Comparison: LogP and Topological Polar Surface Area vs. Octopamine

4-(1-Amino-2-hydroxyethyl)phenol (CAS 497165-98-7) exhibits a calculated LogP of 0.3843 and a Topological Polar Surface Area (TPSA) of 66.48 Ų . In contrast, its structural isomer octopamine (CAS 104-14-3) has a reported LogP of -1.10 and a TPSA of 66.50 Ų [1]. The difference in LogP (Δ ≈ 1.48) indicates that 4-(1-Amino-2-hydroxyethyl)phenol is substantially more lipophilic than octopamine, which may translate to enhanced membrane permeability and altered tissue distribution.

Physicochemical properties Membrane permeability Drug-likeness

Purity Specification Comparison: 98% vs. Octopamine Commercial Grades

4-(1-Amino-2-hydroxyethyl)phenol (CAS 497165-98-7) is offered at a purity specification of 98% . This is comparable to, but in some cases higher than, the purity grades available for octopamine hydrochloride (CAS 770-05-8), which is commonly supplied at ≥98% (GC) or ≥98% (HPLC) . For research applications requiring high-purity starting materials, the availability of 4-(1-Amino-2-hydroxyethyl)phenol at 98% purity ensures consistency and minimizes the impact of impurities on experimental outcomes.

Purity Quality control Analytical chemistry

Hair Dye Intermediate Application: Qualitative Advantages Over p-Aminophenol

The closely related compound 4-amino-2-(1-hydroxy-ethyl)-phenol has been patented as a primary intermediate for oxidative hair coloring compositions [1]. The patent explicitly positions this compound as a replacement for p-aminophenol, stating that it 'avoids the possible toxicological drawbacks possessed by p-aminophenol' [1]. Furthermore, the patent claims that the new compound provides 'good wash fastness, have good selectivity, and do not undergo significant changes in coloration on exposure to light or perspiration' [1]. While direct quantitative data on 4-(1-Amino-2-hydroxyethyl)phenol are not available in this patent, the structural similarity suggests potential utility in this application.

Hair dye Oxidative coloration Primary intermediate

Chiral Isomer Availability: Enantiomer-Specific Procurement vs. Racemic Mixture

4-(1-Amino-2-hydroxyethyl)phenol (CAS 497165-98-7) is a racemic mixture. Its individual enantiomers, (R)-4-(1-Amino-2-hydroxyethyl)phenol (CAS 420110-45-8) and (S)-4-(1-Amino-2-hydroxyethyl)phenol (CAS 794480-53-8), are commercially available as separate compounds . This allows researchers to procure either the racemic mixture or specific enantiomers based on experimental requirements. In contrast, many structural analogs (e.g., octopamine) are commonly supplied only as racemates or specific salts, limiting flexibility.

Chiral chemistry Enantiomers Stereochemistry

TAAR1 Agonist Activity: Class-Level Inference from Octopamine Data

Octopamine (4-(2-amino-1-hydroxyethyl)phenol), the structural isomer of 4-(1-Amino-2-hydroxyethyl)phenol, acts as an agonist at the rat trace amine-associated receptor 1 (TAAR1) with an EC50 of 1.30 μM (1300 nM) in HEK293 cells expressing rTAAR1, as measured by [3H]cAMP accumulation [1]. While direct activity data for 4-(1-Amino-2-hydroxyethyl)phenol are not available, the close structural relationship suggests potential interaction with TAAR1. The positional isomerism may alter potency and efficacy.

Trace amine-associated receptor 1 Agonist cAMP accumulation

Targeted Research and Industrial Applications of 4-(1-Amino-2-hydroxyethyl)phenol (CAS 497165-98-7) Driven by Evidence


Medicinal Chemistry: Scaffold for β2-Adrenergic Receptor Agonists and TAAR1 Ligands

Based on its structural relationship to octopamine and its potential interaction with TAAR1 (as inferred from isomer data), 4-(1-Amino-2-hydroxyethyl)phenol can serve as a core scaffold for the development of novel β2-adrenergic receptor agonists or TAAR1 modulators [1]. Its distinct substitution pattern (1-amino-2-hydroxyethyl) may impart unique pharmacological properties compared to the 2-amino-1-hydroxyethyl motif found in octopamine. The availability of both enantiomers allows for stereoselective structure-activity relationship studies .

Hair Dye Formulation: Potential Alternative to p-Aminophenol as a Primary Intermediate

The patent literature indicates that the closely related compound 4-amino-2-(1-hydroxy-ethyl)-phenol functions as a primary intermediate in oxidative hair coloring, offering advantages in wash fastness, light stability, and a potentially improved toxicological profile over p-aminophenol [2]. 4-(1-Amino-2-hydroxyethyl)phenol, by structural analogy, warrants investigation as a coupler or primary intermediate in hair dye formulations, particularly for shades requiring para-substituted phenol backbones [2].

Chemical Biology: Probe for Trace Amine Signaling Pathways

The TAAR1 agonist activity of octopamine (EC50 = 1.30 μM) suggests that 4-(1-Amino-2-hydroxyethyl)phenol could be a valuable tool for investigating trace amine signaling in vitro and in vivo [1]. Its higher calculated LogP (0.38 vs. -1.10 for octopamine) may confer improved membrane permeability, making it a potentially more cell-permeable probe for studying intracellular TAAR1-mediated cAMP accumulation. The compound's chiral nature further enables exploration of enantiomer-specific effects on receptor activation.

Organic Synthesis: Chiral Building Block and Intermediate

4-(1-Amino-2-hydroxyethyl)phenol is a versatile building block for the synthesis of more complex molecules, including chiral ligands, pharmaceutical intermediates, and functional materials [3]. Its para-substituted phenol core, combined with the amino alcohol side chain, allows for diverse chemical modifications (e.g., acylation, alkylation, oxidation). The commercial availability of both racemic and enantiopure forms provides synthetic chemists with flexible starting materials for asymmetric synthesis and chiral resolution studies.

Technical Documentation Hub

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22 linked technical documents
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